
tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate is a compound that features a cyclopropyl ring substituted with a bromophenyl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the bromophenyl group: This step involves a bromination reaction, where a phenyl group is substituted with a bromine atom using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction, where tert-butyl chloroformate reacts with the amine group on the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted cyclopropyl carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Properties:
Recent studies have indicated that compounds similar to tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate exhibit neuroprotective effects. For instance, research has shown that derivatives can act as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. These compounds help prevent amyloid beta aggregation, a hallmark of Alzheimer's disease, thereby potentially mitigating neurodegeneration .
Anticancer Activity:
There is ongoing research into the anticancer properties of carbamate derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Case Study 1: Neuroprotection Against Amyloid Beta
In a study focusing on neuroprotection, this compound was tested for its ability to protect astrocytes from amyloid beta toxicity. Results indicated a reduction in inflammatory markers such as TNF-α and free radicals in treated cells compared to controls .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer effects of similar carbamates on human cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations, suggesting potential for development as a therapeutic agent .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate: Lacks the bromine atom, leading to different reactivity and biological activity.
tert-Butyl ((1S,2R)-2-(4-chlorophenyl)cyclopropyl)carbamate: Contains a chlorine atom instead of bromine, resulting in different chemical properties.
tert-Butyl ((1S,2R)-2-(4-fluorophenyl)cyclopropyl)carbamate: Features a fluorine atom, which affects its reactivity and interactions.
Uniqueness
tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs.
Biological Activity
tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate is a chemical compound that features a cyclopropyl ring substituted with a bromophenyl group and a tert-butyl carbamate moiety. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[(1S,2R)-2-(4-bromophenyl)cyclopropyl]carbamate
- Molecular Formula : C14H18BrNO2
- CAS Number : 907196-11-6
The compound's structure is characterized by the presence of a bromine atom on the phenyl ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate the activity of various enzymes or receptors, leading to diverse biological effects, including potential therapeutic applications.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, similar compounds have demonstrated inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylases (HDACs). These activities are crucial for regulating cellular processes such as apoptosis and proliferation .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. They could potentially interact with metabotropic glutamate receptors, which are important targets for treating neurodegenerative disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-Butyl ((1S,2R)-2-phenylcyclopropyl)carbamate | Lacks bromine | Different reactivity |
tert-Butyl ((1S,2R)-2-(4-chlorophenyl)cyclopropyl)carbamate | Chlorine instead of bromine | Altered chemical properties |
tert-Butyl ((1S,2R)-2-(4-fluorophenyl)cyclopropyl)carbamate | Fluorine atom present | Varies reactivity and interactions |
The presence of the bromine atom in this compound imparts distinct reactivity compared to its analogs. This uniqueness may contribute to its specific biological activities.
Study on Enzyme Interaction
A study published in PMC highlighted that compounds similar to this compound exhibited significant inhibitory effects on key enzymes involved in cancer progression. The research indicated that these compounds could serve as leads for developing new anticancer agents .
Antiproliferative Activity Assessment
In vitro assessments of related compounds demonstrated their antiproliferative activities against various cancer cell lines. For example, one study reported an IC50 value of approximately 92.4 µM for a structurally related compound against multiple cancer types . While direct data on this compound is sparse, these findings support the hypothesis that it may possess similar properties.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(4-bromophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYDSIJHMSGNKM-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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